molecular formula C8H8N2O2 B1425936 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1190317-80-6

7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No. B1425936
CAS RN: 1190317-80-6
M. Wt: 164.16 g/mol
InChI Key: BVOVTTVDRGATMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one”, involves a structure-based design strategy . The goal is to develop a novel and concise chemotype of FGFR inhibitors .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is designed to bind to the hinge of FGFRs . This design strategy has led to the development of potent FGFR inhibitors .

Scientific Research Applications

FGFR Inhibitors in Cancer Therapy

This compound has been utilized in the design of derivatives that act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various types of tumors. Targeting FGFRs is considered an attractive strategy for cancer treatment .

Anti-Migration and Invasion in Cancer Cells

Derivatives of this compound have shown to significantly reduce the migration and invasion abilities of cancer cells, indicating potential applications in preventing cancer metastasis .

Mechanism of Action

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one”, involve further optimization of these compounds . The goal is to develop a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

properties

IUPAC Name

7-methoxy-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-8)4-6(11)10-7/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOVTTVDRGATMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735268
Record name 7-Methoxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

CAS RN

1190317-80-6
Record name 7-Methoxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 5
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 6
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.